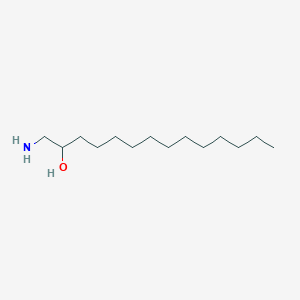
2-Chloro-4-(trichloromethyl)-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(trichloromethyl)-nitrobenzene, also known as 2-chloro-4-trichloromethylnitrobenzene or 2-chloro-4-trichloronitrobenzene, is an aromatic compound that is used in a variety of synthetic organic chemistry experiments. It is a colorless, crystalline solid that has a melting point of 63-64°C and a boiling point of 175-176°C. It is soluble in most organic solvents and is widely used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other compounds.
Mechanism of Action
2-Chloro-4-(trichloromethyl)-nitrobenzene is a versatile synthetic organic compound that can be used in a variety of reactions. The compound undergoes a variety of reactions depending on the reaction conditions. It can undergo nucleophilic substitution reactions, electrophilic substitution reactions, and radical reactions. It can also be used in the synthesis of metal complexes and polymers.
Biochemical and Physiological Effects
This compound is a synthetic organic compound and is not found naturally in the body. As such, it does not have any known biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(trichloromethyl)-nitrobenzene is a versatile synthetic organic compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and has a low boiling point, which makes it suitable for use in a variety of reactions. However, it is a volatile compound and can be corrosive, so it should be handled with care.
Future Directions
There are a variety of potential future directions for the use of 2-Chloro-4-(trichloromethyl)-nitrobenzene. It could be used in the synthesis of more complex molecules, such as peptides and polysaccharides. It could also be used in the synthesis of new pharmaceuticals and agrochemicals. Additionally, it could be used in the synthesis of new polymers and metal complexes. Finally, it could be used in the development of new catalysts and reagents for use in organic synthesis.
Synthesis Methods
2-Chloro-4-(trichloromethyl)-nitrobenzene is synthesized using a two-step process. The first step involves the reaction of 4-chloronitrobenzene with trichloromethane in the presence of an acid catalyst, such as sulfuric acid. This reaction yields this compound and trichloroacetic acid. The second step involves the hydrolysis of the trichloroacetic acid to yield this compound and trichloroacetic acid.
Scientific Research Applications
2-Chloro-4-(trichloromethyl)-nitrobenzene is used in a variety of scientific research applications. It is used as a starting material for the synthesis of a variety of pharmaceuticals, agrochemicals, dyes, and other compounds. It is also used in the synthesis of polymers, such as polyurethanes and polystyrenes, and in the synthesis of polysaccharides. Additionally, it is used in the synthesis of a variety of metal complexes and in the synthesis of polypeptides.
properties
IUPAC Name |
2-chloro-1-nitro-4-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl4NO2/c8-5-3-4(7(9,10)11)1-2-6(5)12(13)14/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAACIXPWQMXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(Cl)(Cl)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[3,3,3-Trifluoro-2-(trifluoromethyl)propen-1-yl]chlorobenzene](/img/structure/B6320133.png)


![1,2,3,4,5-Pentafluoro-6-[3-(triethoxysilyl)propyl]-benzene, 95%](/img/structure/B6320146.png)



